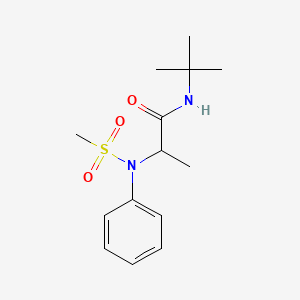
N-(2-methoxybenzyl)-3-phenylbutanamide
Übersicht
Beschreibung
N-(2-methoxybenzyl)-3-phenylbutanamide, also known as FUB-AMB, is a synthetic cannabinoid that belongs to the indazole family. It is a potent agonist of the cannabinoid receptors, which are found in the brain and throughout the body. FUB-AMB is a research chemical that is used by scientists to study the effects of cannabinoids on the body and brain.
Wirkmechanismus
N-(2-methoxybenzyl)-3-phenylbutanamide works by binding to the CB1 and CB2 receptors in the brain and throughout the body. This binding activates the receptors, leading to a wide range of physiological effects. N-(2-methoxybenzyl)-3-phenylbutanamide has been shown to be a potent agonist of the CB1 receptor, which is primarily responsible for the psychoactive effects of cannabinoids.
Biochemical and Physiological Effects:
N-(2-methoxybenzyl)-3-phenylbutanamide has been shown to have a wide range of biochemical and physiological effects, including analgesia, appetite stimulation, sedation, and euphoria. It has also been shown to have anti-inflammatory and anti-oxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-methoxybenzyl)-3-phenylbutanamide in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for studying the effects of cannabinoids on the body and brain. However, one limitation of using N-(2-methoxybenzyl)-3-phenylbutanamide is its potential for abuse and its lack of FDA approval for human use.
Zukünftige Richtungen
There are many potential future directions for research on N-(2-methoxybenzyl)-3-phenylbutanamide and other synthetic cannabinoids. One area of interest is the development of new synthetic cannabinoids with improved selectivity and potency for the CB1 and CB2 receptors. Another area of interest is the study of the long-term effects of synthetic cannabinoids on the body and brain, including their potential for addiction and other adverse effects. Finally, there is a need for more research on the potential therapeutic uses of synthetic cannabinoids, particularly in the treatment of pain, inflammation, and other medical conditions.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxybenzyl)-3-phenylbutanamide has been used extensively in scientific research to study the effects of cannabinoids on the body and brain. It has been shown to be a potent agonist of the CB1 and CB2 receptors, which are involved in a wide range of physiological processes, including pain sensation, appetite, mood, and memory.
Eigenschaften
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-phenylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-14(15-8-4-3-5-9-15)12-18(20)19-13-16-10-6-7-11-17(16)21-2/h3-11,14H,12-13H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAUKNOBGJKDOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NCC1=CC=CC=C1OC)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200889 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(3,4-dichlorophenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone](/img/structure/B3977497.png)
![N~2~-(4-ethoxyphenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3977502.png)
![N-[4-({[4-chloro-3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B3977504.png)

![(5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(3-pyridinylmethyl)amine](/img/structure/B3977516.png)


![4-[5-nitro-2-(1-pyrrolidinyl)benzoyl]morpholine](/img/structure/B3977539.png)



![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B3977576.png)